7-(difluoromethyl)-5-(4-methoxyphenyl)-N-{3-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
7-(difluoromethyl)-5-(4-methoxyphenyl)-N-{3-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, substituted with difluoromethyl, methoxyphenyl, methylphenylsulfanyl, and nitrophenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(difluoromethyl)-5-(4-methoxyphenyl)-N-{3-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of various substituents through nucleophilic substitution, electrophilic aromatic substitution, and coupling reactions. Common reagents used in these steps include halogenated precursors, organometallic reagents, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
7-(difluoromethyl)-5-(4-methoxyphenyl)-N-{3-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed to reduce nitro groups to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific substituents with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenated precursors, organometallic reagents, and catalysts like palladium or copper complexes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
7-(difluoromethyl)-5-(4-methoxyphenyl)-N-{3-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}pyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 7-(difluoromethyl)-5-(4-methoxyphenyl)-N-{3-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 7-(trifluoromethyl)-5-(4-methoxyphenyl)-N-{3-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}pyrazolo[1,5-a]pyrimidine-3-carboxamide
- 7-(difluoromethyl)-5-(4-hydroxyphenyl)-N-{3-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}pyrazolo[1,5-a]pyrimidine-3-carboxamide
Uniqueness
The uniqueness of 7-(difluoromethyl)-5-(4-methoxyphenyl)-N-{3-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}pyrazolo[1,5-a]pyrimidine-3-carboxamide lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the difluoromethyl group, for example, can enhance the compound’s metabolic stability and bioavailability compared to similar compounds with different substituents.
Properties
CAS No. |
6310-46-9 |
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Molecular Formula |
C28H21F2N5O4S |
Molecular Weight |
561.6g/mol |
IUPAC Name |
7-(difluoromethyl)-5-(4-methoxyphenyl)-N-[3-(4-methylphenyl)sulfanyl-5-nitrophenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C28H21F2N5O4S/c1-16-3-9-21(10-4-16)40-22-12-18(11-19(13-22)35(37)38)32-28(36)23-15-31-34-25(26(29)30)14-24(33-27(23)34)17-5-7-20(39-2)8-6-17/h3-15,26H,1-2H3,(H,32,36) |
InChI Key |
JZGHFSWSZPYJLA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=C4N=C(C=C(N4N=C3)C(F)F)C5=CC=C(C=C5)OC |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=C4N=C(C=C(N4N=C3)C(F)F)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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